molecular formula C17H33N3O B14294767 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one CAS No. 116481-88-0

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one

Cat. No.: B14294767
CAS No.: 116481-88-0
M. Wt: 295.5 g/mol
InChI Key: AGJOSJYGXUJOAQ-UHFFFAOYSA-N
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Description

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one typically involves the reaction of cyclohexylamine with a suitable piperazine derivative. One common method includes the alkylation of cyclohexylamine with 3,3,5,5-tetramethylpiperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclohexylamino group may enhance its binding affinity, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features.

    Tetramethylpiperazine: A piperazine derivative with tetramethyl substitution.

Uniqueness

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is unique due to the combination of cyclohexylamino and tetramethyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality compared to simpler analogs.

Properties

CAS No.

116481-88-0

Molecular Formula

C17H33N3O

Molecular Weight

295.5 g/mol

IUPAC Name

1-[3-(cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one

InChI

InChI=1S/C17H33N3O/c1-16(2)13-20(15(21)17(3,4)19-16)12-8-11-18-14-9-6-5-7-10-14/h14,18-19H,5-13H2,1-4H3

InChI Key

AGJOSJYGXUJOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C(N1)(C)C)CCCNC2CCCCC2)C

Origin of Product

United States

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